molecular formula C6H9Cl3O4P+ B14586275 (2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium CAS No. 61264-38-8

(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium

Cat. No.: B14586275
CAS No.: 61264-38-8
M. Wt: 282.5 g/mol
InChI Key: NKFNMVOMTYDKHA-UHFFFAOYSA-N
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Description

(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium is a complex organophosphorus compound It is characterized by the presence of chloroethoxy and dichloro-ethoxy groups attached to an oxophosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium typically involves the reaction of chloroethanol with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonium salts.

Scientific Research Applications

(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethane, 1,2-dichloro-1-ethoxy-
  • 1,2-Bis(2-chloroethoxy)ethane
  • Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-

Uniqueness

(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium is unique due to its specific combination of chloroethoxy and dichloro-ethoxy groups attached to an oxophosphanium core

Properties

CAS No.

61264-38-8

Molecular Formula

C6H9Cl3O4P+

Molecular Weight

282.5 g/mol

IUPAC Name

2-chloroethoxy-(1,1-dichloro-2-ethoxy-2-oxoethyl)-oxophosphanium

InChI

InChI=1S/C6H9Cl3O4P/c1-2-12-5(10)6(8,9)14(11)13-4-3-7/h2-4H2,1H3/q+1

InChI Key

NKFNMVOMTYDKHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C([P+](=O)OCCCl)(Cl)Cl

Origin of Product

United States

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